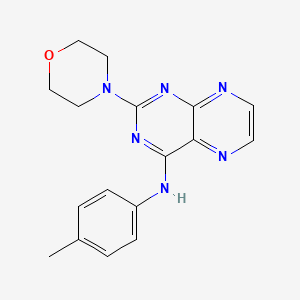

2-morpholino-N-(p-tolyl)pteridin-4-amine

Descripción

2-Morpholino-N-(p-tolyl)pteridin-4-amine is a heterocyclic compound featuring a pteridine core substituted with a morpholino group at position 2 and a p-tolyl (4-methylphenyl) amine at position 4. The pteridine scaffold, a bicyclic system comprising fused pyrimidine and pyrazine rings, is notable for its role in medicinal chemistry, particularly in kinase inhibition and anticancer research. The morpholino group (a six-membered ring containing oxygen and nitrogen) enhances solubility and modulates electronic properties, while the p-tolyl substituent contributes steric and electronic effects that influence binding affinity. Although direct synthetic details for this compound are absent in the provided evidence, analogous routes involve coupling morpholino-containing intermediates with aryl amines under catalytic or thermal conditions.

Propiedades

IUPAC Name |

N-(4-methylphenyl)-2-morpholin-4-ylpteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-12-2-4-13(5-3-12)20-16-14-15(19-7-6-18-14)21-17(22-16)23-8-10-24-11-9-23/h2-7H,8-11H2,1H3,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKRTAIBQLMVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-N-(p-tolyl)pteridin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diaminopyrimidine with glyoxal to form the pteridine core . The morpholino and p-tolyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-morpholino-N-(p-tolyl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups attached to the pteridine core.

Substitution: Nucleophilic substitution reactions are common, particularly for introducing or modifying substituents on the pteridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Morpholino-N-(p-tolyl)pteridin-4-amine has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, thereby interfering with tumor growth. The compound's mechanism of action typically involves binding to the active sites of target enzymes, inhibiting their activity and blocking substrate access.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines, revealing significant inhibitory effects with IC50 values indicating potent activity. Such findings suggest its potential as a lead compound for developing novel anticancer therapies.

The compound exhibits promising biological activities, including antimicrobial and anti-inflammatory properties. The presence of the p-tolyl group enhances its interaction with biological targets, making it effective against a range of pathogens.

Antimicrobial Properties

Research has demonstrated that derivatives similar to 2-morpholino-N-(p-tolyl)pteridin-4-amine possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

Compounds with similar structural features have been shown to inhibit inflammatory pathways, making them candidates for further research in conditions such as arthritis and other inflammatory diseases.

Industrial Applications

In industrial settings, 2-morpholino-N-(p-tolyl)pteridin-4-amine can be utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique electronic and optical properties make it suitable for developing new materials in electronics and photonics.

| Activity Type | Target Organism/Cells | IC50 Values | Notes |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Significant | Potent cytotoxicity observed |

| Antimicrobial | Gram-positive bacteria | Varies | Effective against resistant strains |

| Anti-inflammatory | Inflammatory pathways | Not specified | Potential for treating arthritis |

Mecanismo De Acción

The mechanism of action of 2-morpholino-N-(p-tolyl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction . This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer .

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

*Calculated based on core and substituent contributions.

Activity Trends

- Urea/Thiourea Analogues : p-Tolyl-substituted urea derivatives (e.g., 13d, 20.1% activity) show lower activity than phenyl analogues (76.3%), suggesting steric hindrance from the methyl group may reduce binding.

- Quinazoline Derivatives: 3D-QSAR studies () indicate morpholino and aryl amine positions critically influence kinase inhibition, with electron-donating groups enhancing activity.

Physicochemical Properties

- Solubility: The morpholino group improves aqueous solubility compared to non-polar substituents (e.g., methylthio in ).

- Stability: Morpholino and p-tolyl groups likely enhance metabolic stability relative to labile substituents like esters or thioethers.

Actividad Biológica

2-Morpholino-N-(p-tolyl)pteridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms. The presence of the morpholino and p-tolyl groups enhances its solubility and bioavailability, making it a candidate for various biological applications.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Pteridine Core | Pteridine |

| Morpholino Group | Morpholino |

| p-Tolyl Group | p-Tolyl |

Research indicates that 2-morpholino-N-(p-tolyl)pteridin-4-amine interacts with various biological targets, primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular functions.

- Receptor Modulation : Similar compounds have demonstrated the ability to bind to serotonin and dopamine receptors, influencing neurotransmitter release and potentially affecting mood regulation and cognitive functions.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Case Study : A study evaluated the compound's effects on human cancer cell lines such as HCT-116 and A549. Results indicated an IC50 value of less than 10 µM, suggesting potent antitumor activity .

Table 2: Antitumor Efficacy Data

In Vivo Studies

Recent advancements have explored the in vivo efficacy of 2-morpholino-N-(p-tolyl)pteridin-4-amine. Animal models have shown promising results, particularly in the treatment of tumors associated with specific genetic mutations.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pteridine ring can significantly influence biological activity. For example, substituents at the C6 position have been correlated with enhanced potency against certain cancer types .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| C6 Substitution | Increased potency against tumors |

| Morpholino Group | Improved solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.